molecular formula C10H14BrMgNO B14900830 (2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide

(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide

Cat. No.: B14900830
M. Wt: 268.43 g/mol
InChI Key: CWRPJYSVBYUSSK-UHFFFAOYSA-M
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Description

(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The magnesium metal is activated by stirring with iodine or a small amount of the organic halide before the addition of the main reactant.

Industrial Production Methods

On an industrial scale, the production of this Grignard reagent follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.

Chemical Reactions Analysis

Types of Reactions

(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, aryl halides.

    Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From coupling reactions with electrophiles.

Scientific Research Applications

Chemistry

In organic synthesis, (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is used to form complex molecules by creating new carbon-carbon bonds. It is particularly useful in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development.

Industry

In the chemical industry, this reagent is used to produce various intermediates and final products, including agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but lacks the dimethylamino and methoxy substituents.

    Methylmagnesium Bromide: Simpler structure, used for forming carbon-carbon bonds.

    Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with an ethyl group.

Uniqueness

(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The dimethylamino group can act as an electron-donating group, potentially stabilizing intermediates and transition states, while the methoxy group can provide additional steric and electronic effects.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H14BrMgNO

Molecular Weight

268.43 g/mol

IUPAC Name

magnesium;1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;bromide

InChI

InChI=1S/C10H14NO.BrH.Mg/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

CWRPJYSVBYUSSK-UHFFFAOYSA-M

Canonical SMILES

CN(C)CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-]

Origin of Product

United States

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